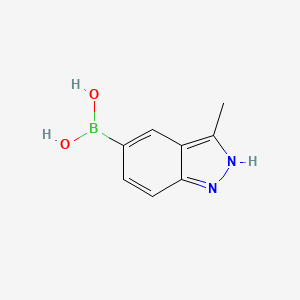

3-Methyl-1H-indazole-5-boronic acid

Vue d'ensemble

Description

3-Methyl-1H-indazole-5-boronic acid is a chemical compound with the CAS Number: 1245816-25-4 . It has a molecular weight of 175.98 and its IUPAC name is 3-methyl-1H-indazol-5-ylboronic acid . It is a solid substance and is usually stored in a refrigerator .

Molecular Structure Analysis

The InChI code for 3-Methyl-1H-indazole-5-boronic acid is 1S/C8H9BN2O2/c1-5-7-4-6 (9 (12)13)2-3-8 (7)11-10-5/h2-4,12-13H,1H3, (H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Methyl-1H-indazole-5-boronic acid is a solid substance . It has a molecular weight of 175.98 . The compound is usually stored in a refrigerator .Applications De Recherche Scientifique

Cancer Research

3-Methyl-1H-indazole-5-boronic acid: is utilized in the synthesis of compounds with potential anticancer properties. It serves as a precursor in the development of Tpl2 kinase inhibitors . These inhibitors can play a crucial role in cancer treatment by blocking the pathways that lead to tumor growth and proliferation.

Neurological Disorders

This compound is involved in the preparation of diazabicycloheptanes , which are studied for their effects on the α7 neuronal nicotinic receptor. This receptor is implicated in various neurological disorders, and modulating its activity can lead to new treatments for diseases like Alzheimer’s and schizophrenia.

Metabolic Diseases

Researchers use 3-Methyl-1H-indazole-5-boronic acid to create novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase. This enzyme is a target for treating metabolic bone diseases and has implications in lowering cholesterol levels, making it significant for cardiovascular health.

Drug Discovery

The compound’s boronic acid moiety allows it to participate in Suzuki coupling reactions , a widely used method in medicinal chemistry for creating new chemical entities. This versatility makes it valuable for drug discovery, enabling the synthesis of a diverse array of pharmacologically active compounds.

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard or reagent in chromatographic techniques and mass spectrometry for the detection and quantification of similar structures in complex biological samples, aiding in the analysis of metabolic pathways and drug metabolism.

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .

Result of Action

The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

(3-methyl-2H-indazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMZQXVUISBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657255 | |

| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-1H-indazol-5-yl)boronic acid | |

CAS RN |

1245816-25-4 | |

| Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)